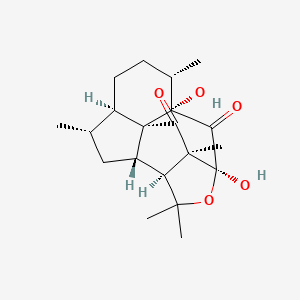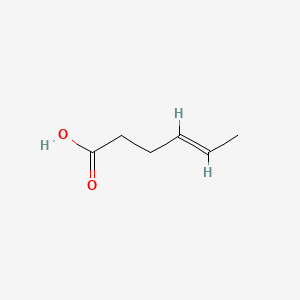
4-Hexenoic acid
説明
Synthesis Analysis
A paper titled “The Allylic Rearrangement. IV. New Synthesis of 4-Hexenoic Acid” discusses a new method for the synthesis of 4-Hexenoic acid . The paper mentions that trans-4-Hexenoic acid, a useful starting material for the synthesis of racemic 4R:5S and 4S:5R 4,5-dihydroxyhexanoic acid γ-lactone, has been conveniently prepared by the Favorskii-type rearrangement of 5-chloro-3-hexen-2-one .Molecular Structure Analysis
The molecular structure of 4-Hexenoic acid can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is available in databases like the NIST Chemistry WebBook and ChemSpider .Physical And Chemical Properties Analysis
4-Hexenoic acid has a density of 1.0±0.1 g/cm³, a boiling point of 203.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 48.5±6.0 kJ/mol and a flash point of 101.4±13.9 °C . The index of refraction is 1.456, and it has a molar refractivity of 31.5±0.3 cm³ .科学的研究の応用
- 4-Hexenoic acid is used as a starting material for the synthesis of racemic 4R:5S and 4S:5R 4,5-dihydroxyhexanoic acid γ-lactone . This compound is a component of the aroma extracts from certain types of sherry .
- The synthesis involves a Favorskii-type rearrangement of 5-chloro-3-hexen-2-one .
- Volatile organic compounds (VOCs) like 4-Hexenoic acid are emitted from the human body and can reflect an individual’s metabolic condition .
- Changes in these VOCs can indicate the presence of infectious or metabolic diseases .
- Analytical techniques allow for the rapid analysis of VOCs derived from breath, blood, skin, and urine .
- Disease-specific VOCs can be used as diagnostic olfactory biomarkers .
- 4-Hexenoic acid is found in the volatile constituents of orange obtained from Moro oranges .
- It’s also involved in the fermentation process of cucumbers .
Chemical Synthesis
Medical Research
Food Industry
Pharmaceutical Industry
- Volatile organic compounds (VOCs) like 4-Hexenoic acid are emitted from the human body and can reflect an individual’s metabolic condition .
- Changes in these VOCs can indicate the presence of infectious or metabolic diseases .
- Analytical techniques allow for the rapid analysis of VOCs derived from breath, blood, skin, and urine .
- Disease-specific VOCs can be used as diagnostic olfactory biomarkers .
- Three compounds comprising 4-hydroxybenzoic acid, gibepyrone D and indole-3-acetic acid (IAA) produced by non-pathogenic F. oxysporum 162 could induce plant defense against plant pathogenic nematodes .
- Deodorant actives mainly function as antimicrobials, selectively targeting the natural skin microbiota that decompose lipids and proteins and cause odor .
- Hydrogenation of a double bond is a thermodynamically favorable reaction because it forms a more stable (lower energy) product .
- The green synthetic iron oxides (gFeOx) based on Laminaria extracts was employed to enhance the biodegradation of NAs (Cyclohexylacetic acid, CHAA) in offshore sediments by Pseudoalteromonas sp. JSTW (an indigenous microorganism) .
Biochemistry
Agriculture
Cosmetics
Energy Production
Environmental Remediation
Industrial Manufacturing
Safety And Hazards
4-Hexenoic acid can cause severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray . Protective equipment including gloves and eye/face protection should be worn when handling this chemical . In case of ingestion, it is advised not to induce vomiting and seek immediate medical attention .
特性
IUPAC Name |
(E)-hex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2-3H,4-5H2,1H3,(H,7,8)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDHFQDUBOVBKZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901008 | |
| Record name | NoName_56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexenoic acid | |
CAS RN |
1577-20-4, 35194-36-6 | |
| Record name | (4E)-4-Hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hex-4-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexenoic acid, trans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HEXENOIC ACID, TRANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK2A7VWZ5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





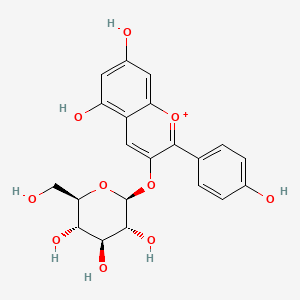

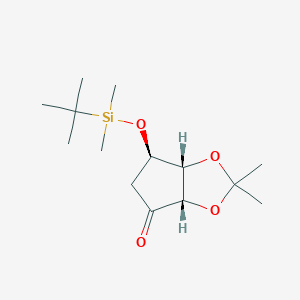

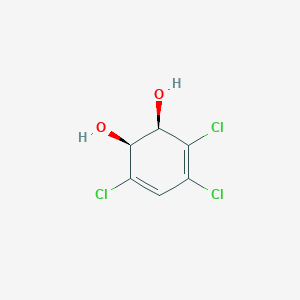

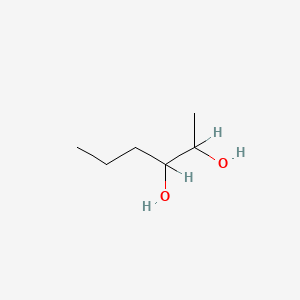

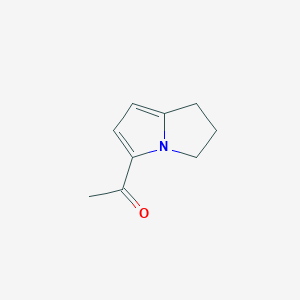
![4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1196531.png)
